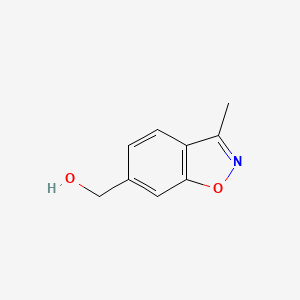

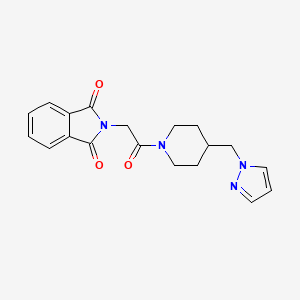

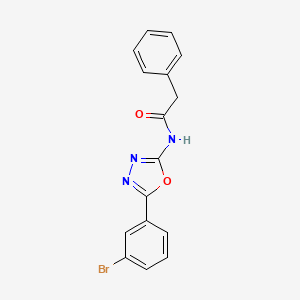

![molecular formula C17H8Cl2F3N3 B2645715 2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile CAS No. 478046-50-3](/img/structure/B2645715.png)

2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds . For instance, POCl3 was added dropwise to an ice-cold stirred solution of hydrazone in dry DMF, and the reaction mixture was allowed to attain room temperature and then heated at 80 °C for 4 hours .Molecular Structure Analysis

The molecular structure of similar compounds, such as 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-ol, has been reported . The InChI code for this compound is 1S/C9H3Cl2F3N2O/c10-3-1-5-6 (2-4 (3)11)16-8 (17)7 (15-5)9 (12,13)14/h1-2H, (H,16,17) .Scientific Research Applications

Synthesis and Chemical Properties

- Quinoxaline derivatives have been synthesized through microwave-assisted reactions, demonstrating high yields and efficient processes. This method highlights an unusual extrusion of phenylacetonitrile molecules, starting from indoles and nitroolefins (Aksenov et al., 2022).

- Another study focused on creating a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines, including novel amino, bromo, chloro, and other derivatives, expanding the utility and applications of quinoxaline compounds in various fields (Didenko et al., 2015).

Biological and Pesticidal Activities

- Quinoxaline derivatives have been investigated for their pesticidal activities. Several novel compounds exhibited herbicidal, fungicidal, and insecticidal activities, with some showing potential as broad-spectrum fungicides against plant pathogens. This study emphasizes the potential of quinoxaline derivatives in agricultural applications (Liu et al., 2020).

Materials Science Applications

- Research into the optical and photovoltaic properties of quinoxaline derivatives has shown promising results for their use in organic–inorganic photodiode fabrication. These compounds exhibit significant photovoltaic properties, demonstrating their potential in the development of efficient photodiodes (Zeyada et al., 2016).

Theoretical and Computational Studies

- Theoretical studies on quinoxaline derivatives, including DFT and TD-DFT calculations, have provided insights into their molecular structure, spectroscopic characterization, and potential as corrosion inhibitors. This research underlines the importance of computational methods in understanding the properties and applications of chemical compounds (Wazzan et al., 2016).

properties

IUPAC Name |

2-[6,7-dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8Cl2F3N3/c18-11-6-13-14(7-12(11)19)25-16(17(20,21)22)15(24-13)10(8-23)9-4-2-1-3-5-9/h1-7,10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMZOHBYSQKRPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#N)C2=NC3=CC(=C(C=C3N=C2C(F)(F)F)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8Cl2F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

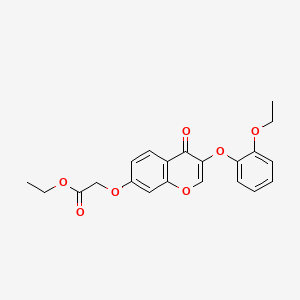

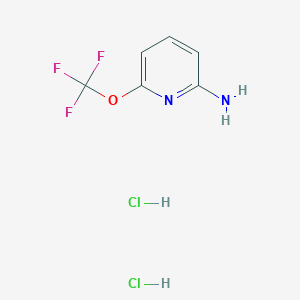

![4-[1-(3,5-Difluorophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2645643.png)

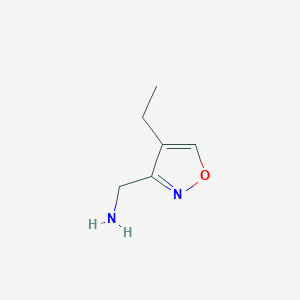

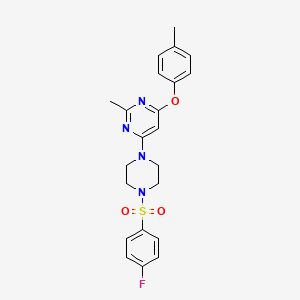

![2-chloro-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2645645.png)

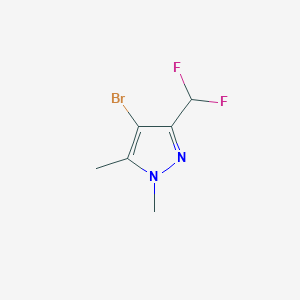

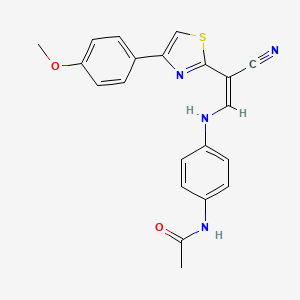

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2645652.png)

![N-({6-[(4-chlorophenyl)sulfinyl]-3-pyridinyl}methylene)-N-[(4-methoxybenzoyl)oxy]amine](/img/structure/B2645654.png)